Sodium citrate

Beschreibung

This compound is the sodium salt of citric acid. It is white, crystalline powder or white, granular crystals, slightly deliquescent in moist air, freely soluble in water, practically insoluble in alcohol. Like citric acid, it has a sour taste. From the medical point of view, it is used as alkalinizing agent. It works by neutralizing excess acid in the blood and urine. It has been indicated for the treatment of metabolic acidosis.

This compound is the sodium salt of citrate with alkalinizing activity. Upon absorption, this compound dissociates into sodium cations and citrate anions; organic citrate ions are metabolized to bicarbonate ions, resulting in an increase in the plasma bicarbonate concentration, the buffering of excess hydrogen ion, the raising of blood pH, and potentially the reversal of acidosis. In addition, increases in free sodium load due to this compound administration may increase intravascular blood volume, facilitating the excretion of bicarbonate compounds and an anti-urolithic effect.

Sodium salts of citric acid that are used as buffers and food preservatives. They are used medically as anticoagulants in stored blood, and for urine alkalization in the prevention of KIDNEY STONES.

See also: sodium chloride; this compound, unspecified form (component of); Anticoagulant this compound solution (has subclass) ... View More ...

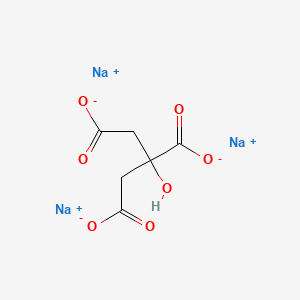

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXKRNGNAMMEHJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026363 | |

| Record name | Trisodium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC], WHITE GRANULES OR POWDER. | |

| Record name | Sodium citrate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

29.4g/L, Solubility in water, g/100ml at 25 °C: 42.5 | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

68-04-2 | |

| Record name | Sodium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trisodium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROUS TRISODIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS7A450LGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

>300 °C | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Pivotal Role of Sodium Citrate in Molecular Biology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium citrate (B86180), the sodium salt of citric acid, is a ubiquitous and versatile reagent in the molecular biology laboratory. Its utility stems from its unique chemical properties as a weak acid, a chelating agent, and a buffering agent. This in-depth technical guide elucidates the core functions of sodium citrate across a spectrum of molecular biology applications, from the fundamental preparation of biological buffers to its critical roles in nucleic acid extraction, protein purification, and advanced nanoparticle synthesis. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging the full potential of this indispensable chemical.

This compound as a Fundamental Buffering Agent

This compound is a cornerstone in the preparation of biological buffers, primarily due to the tribasic nature of citric acid, which provides a wide buffering range. Citrate buffers are particularly valuable in maintaining a stable pH in various enzymatic reactions and cellular assays.

Principles of Citrate Buffering

Citric acid has three pKa values (pKa1 ≈ 3.13, pKa2 ≈ 4.76, pKa3 ≈ 6.40), allowing citrate buffers to be effective in the pH range of approximately 3.0 to 6.2.[1] By adjusting the ratio of citric acid to its conjugate base (this compound), a stable pH can be maintained, which is crucial for the integrity and function of biological macromolecules.

Quantitative Data for Buffer Preparation

The preparation of this compound buffers typically involves mixing solutions of citric acid and this compound or by titrating a solution of trisodium (B8492382) citrate with a strong acid like HCl.

| Buffer Component | Molecular Weight ( g/mol ) | Typical Concentration Range | pH Range |

| Trithis compound dihydrate | 294.10[2] | 10 mM - 1 M[3][4] | 3.0 - 6.2[1] |

| Citric acid (anhydrous) | 192.12 | Varies based on desired pH | 3.0 - 6.2 |

Experimental Protocol: Preparation of 0.1 M this compound Buffer, pH 6.0

Materials:

-

Trithis compound dihydrate (C₆H₅Na₃O₇·2H₂O)

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

Method:

-

Prepare Stock Solutions:

-

0.1 M Trithis compound dihydrate: Dissolve 29.41 g of trithis compound dihydrate in 800 mL of deionized water. Adjust the final volume to 1 L.

-

0.1 M Citric acid monohydrate: Dissolve 21.01 g of citric acid monohydrate in 800 mL of deionized water. Adjust the final volume to 1 L.

-

-

Mix Stock Solutions: To prepare 1 L of 0.1 M this compound buffer at pH 6.0, mix the following volumes of the stock solutions:

-

~820 mL of 0.1 M trithis compound solution

-

~180 mL of 0.1 M citric acid solution

-

-

Adjust pH: Place the solution on a magnetic stirrer and slowly add the citric acid solution while monitoring the pH with a calibrated pH meter until the desired pH of 6.0 is reached.

-

Final Volume: Adjust the final volume to 1 L with deionized water.

-

Sterilization: For use in sterile applications, filter the buffer through a 0.22 µm filter.

Nucleic Acid Extraction and Preservation

This compound is a critical component in numerous protocols for the isolation and preservation of DNA and RNA, where it performs multiple functions to ensure the yield and integrity of the extracted nucleic acids.

Role in RNA Isolation

In RNA extraction, this compound's primary roles are to act as a buffering agent and a chelating agent.[5] RNA is highly susceptible to degradation by RNases, which are ubiquitous enzymes that require divalent cations like Mg²⁺ for their activity. This compound chelates these cations, thereby inactivating RNases and protecting the RNA from degradation.[5] Furthermore, it maintains a slightly acidic pH (around 6.4), which helps to preserve the integrity of RNA by preventing alkaline hydrolysis.[5][6]

Role in DNA Extraction

During DNA extraction, particularly in methods involving organic solvents like phenol-chloroform (e.g., TRIzol), this compound is used in the washing steps. A solution of 0.1 M this compound in 10% ethanol (B145695) is commonly used to wash the DNA pellet.[7][8][9] This wash step helps to remove residual phenol (B47542) and other contaminants, resulting in a purer DNA sample. The sodium ions from the citrate also help to neutralize the negative charge of the phosphate (B84403) backbone of DNA, aiding in its precipitation.[7]

Quantitative Data for Nucleic Acid Extraction Solutions

| Application | Reagent Composition | Purpose |

| RNA Precipitation | 0.8 M this compound / 1.2 M NaCl[10] | To precipitate RNA from the aqueous phase. |

| DNA Washing (from TRIzol) | 0.1 M Trithis compound in 10% Ethanol[8][9] | To wash the DNA pellet and remove impurities. |

| RNA Lysis Buffer | 25 mM this compound, pH 7.0[11] | To maintain pH and chelate divalent cations. |

Experimental Protocol: DNA Isolation from TRIzol Interphase

This protocol outlines the steps for isolating DNA after the initial RNA extraction from a sample homogenized in TRIzol reagent.

Materials:

-

Interphase and organic phase from TRIzol RNA extraction

-

100% Ethanol

-

0.1 M Trithis compound in 10% ethanol solution

-

75% Ethanol

-

8 mM NaOH

Method:

-

DNA Precipitation:

-

Remove any remaining aqueous phase from the interphase/organic phase.

-

Add 300 µL of 100% ethanol per 1 mL of TRIzol reagent used for the initial homogenization.

-

Mix by inversion and incubate at room temperature for 2-3 minutes.

-

Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.

-

-

DNA Wash:

-

Remove the supernatant.

-

Wash the DNA pellet with 1 mL of 0.1 M trithis compound in 10% ethanol solution.

-

Incubate at room temperature for 30 minutes with occasional mixing.

-

Centrifuge at 2,000 x g for 5 minutes at 4°C.

-

Repeat the wash step once more.

-

-

Final Wash and Solubilization:

-

Remove the supernatant and wash the DNA pellet with 1.5-2 mL of 75% ethanol.

-

Incubate at room temperature for 10-20 minutes.

-

Centrifuge at 2,000 x g for 5 minutes at 4°C.

-

Air-dry the DNA pellet for 5-10 minutes.

-

Resuspend the DNA pellet in an appropriate volume of 8 mM NaOH to solubilize the DNA.

-

Workflow for Nucleic Acid Extraction

Anticoagulant in Blood Sample Collection

In clinical and research settings, this compound is a widely used anticoagulant for the collection of whole blood.[12][13] Its mechanism of action involves the chelation of calcium ions (Ca²⁺), which are essential cofactors in the blood coagulation cascade.[14][15] By binding to calcium, this compound prevents the initiation of the clotting process, thereby maintaining the blood in a liquid state for subsequent analysis.

Applications in Molecular Biology

Blood samples collected in this compound tubes are suitable for a variety of molecular biology applications, including:

-

DNA and RNA isolation from blood cells: The preserved liquid state of the blood allows for efficient separation of blood components and subsequent nucleic acid extraction.

-

Preparation of peripheral blood mononuclear cells (PBMCs): Citrated blood is the standard for isolating PBMCs for use in immunology and cell biology studies.

Protein Purification and Crystallization

This compound plays a significant role in the complex field of protein purification and crystallization, acting as a precipitating agent, a buffer component in chromatography, and a crucial ingredient in crystallization screens.

Salting Out of Proteins

"Salting out" is a common technique used to precipitate proteins from a solution by increasing the ionic strength.[8][16] High concentrations of salts like this compound reduce the solubility of proteins by competing for water molecules, leading to increased protein-protein interactions and subsequent precipitation.[10][17] This method can be used to fractionate proteins based on their differential solubility at high salt concentrations.

A study on human serum proteins demonstrated that different protein fractions precipitate at varying this compound concentrations, with γ-globulins precipitating first, followed by α- and β-globulins, and finally albumin at higher concentrations.[10]

Role in Chromatography

This compound buffers are frequently employed in various chromatography techniques for protein purification.

-

Ion-Exchange Chromatography (IEC): In cation-exchange chromatography, a low concentration of this compound buffer (e.g., 25 mM) at a pH below the protein's isoelectric point (pI) can be used as the binding buffer.[18] A gradient of increasing salt concentration (e.g., with NaCl) is then used to elute the bound proteins.

-

Size-Exclusion Chromatography (SEC): this compound can be included in the mobile phase of SEC to maintain protein stability and prevent non-specific interactions with the chromatography resin.[7]

-

Affinity Chromatography: In protein A affinity chromatography for antibody purification, a low pH this compound buffer (e.g., 0.1 M, pH 3.0) is often used for elution.[19][20]

Protein Crystallization

This compound is a common component of crystallization screens used to determine the optimal conditions for forming protein crystals for X-ray crystallography.[21][22] It can act as a precipitant, a buffering agent, or a salt that modulates protein solubility. The concentration of this compound in crystallization cocktails can vary widely, from millimolar to molar ranges.

Quantitative Data for Protein Applications

| Application | This compound Concentration | pH | Purpose |

| Protein Precipitation | 0.5 M - 1.0 M[23] | Varies | To induce protein precipitation (salting out). |

| Cation-Exchange Chromatography (Binding) | ~25 mM[18] | Below protein pI | To facilitate protein binding to the resin. |

| Protein A Affinity Chromatography (Elution) | 0.1 M[19][20] | 3.0 - 6.0 | To elute bound antibodies. |

| Protein Crystallization Screens | Highly variable (mM to M range)[21] | Varies | As a precipitant and buffer. |

Experimental Workflow: Protein Precipitation using this compound

Synthesis of Nanoparticles for Biological Applications

In the burgeoning field of nanotechnology, this compound serves a dual role as both a reducing agent and a capping agent in the synthesis of metallic nanoparticles, such as gold and silver nanoparticles.[21][23][24]

Mechanism of Action

In the synthesis of gold nanoparticles, for example, this compound reduces gold salts (e.g., chloroauric acid) to form colloidal gold. The citrate ions then adsorb onto the surface of the newly formed nanoparticles, acting as a capping agent that prevents their aggregation and controls their size and shape.[24] The concentration of this compound is a critical parameter that influences the final size of the nanoparticles.[22]

These functionalized nanoparticles have a wide range of applications in molecular biology, including in diagnostics, drug delivery, and imaging.

Conclusion

This compound is an indispensable and multifaceted reagent in molecular biology. Its roles as a pH buffer, a chelating agent to inhibit enzymatic degradation, a precipitant for nucleic acids and proteins, and a key component in nanoparticle synthesis underscore its importance in a vast array of laboratory techniques. A thorough understanding of its chemical properties and applications, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to optimize experimental protocols and achieve reliable and reproducible results.

References

- 1. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 2. researchgate.net [researchgate.net]

- 3. bostonbioproducts.com [bostonbioproducts.com]

- 4. Citrate-Assisted Regulation of Protein Stability and Secretability from Synthetic Amyloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iajps.com [iajps.com]

- 6. researchgate.net [researchgate.net]

- 7. Salting out - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound salting-out of the human blood serum proteins | Revista Española de Fisiología [revistas.unav.edu]

- 10. utsouthwestern.edu [utsouthwestern.edu]

- 11. Trial by fire: are the crystals macromolecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. CN1056191C - Trithis compound preparing process using anion exchange resin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. goldbio.com [goldbio.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Optimizing Protein A Purification of Monoclonal Antibodies When Using the ExpiCHO Expression System | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. bio-rad.com [bio-rad.com]

- 20. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. US8063189B2 - Protein purification by citrate precipitation - Google Patents [patents.google.com]

- 23. Citrate-Assisted Regulation of Protein Stability and Secretability from Synthetic Amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Membrane Adsorber for the Fast Purification of a Monoclonal Antibody Using Protein A Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Citrate as a Biological Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium citrate (B86180) is a versatile and widely utilized buffering agent in a vast array of biological research and drug development applications. As the sodium salt of citric acid, its ability to maintain a stable pH in aqueous solutions is critical for the function and integrity of many biological molecules and systems. This technical guide provides an in-depth exploration of the core functions of sodium citrate as a biological buffer, complete with quantitative data, detailed experimental protocols, and visual representations of its application in common laboratory workflows.

Core Principles of this compound Buffering

This compound's buffering capacity stems from the properties of its conjugate acid, citric acid, which is a weak polyprotic acid. In solution, this compound dissociates into sodium ions (Na+) and citrate ions.[1] The citrate anion can then act as a weak base, accepting protons to resist decreases in pH.

The buffering mechanism is governed by the three pKa values of citric acid, which are approximately 3.13, 4.76, and 6.40.[2][3][4] These multiple dissociation constants allow citrate buffers to be effective over a broad pH range, typically from pH 3.0 to 6.2.[2][3][5][6][7] The equilibrium between citric acid and its corresponding citrate anions allows the buffer to neutralize both added acid and base, thereby maintaining a stable pH environment essential for many biological experiments.[1]

Physicochemical Properties and Buffering Capacity

The selection of a buffer is a critical step in experimental design. The following table summarizes the key physicochemical properties of this compound relevant to its function as a biological buffer.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅Na₃O₇ (anhydrous), C₆H₅Na₃O₇·2H₂O (dihydrate) | [2] |

| Molecular Weight | 258.07 g/mol (anhydrous), 294.10 g/mol (dihydrate) | [2] |

| pKa Values of Citric Acid | 3.13, 4.76, 6.40 | [2][3][4] |

| Effective pH Range | 3.0 - 6.2 | [2][3][5][6][7] |

| pH of a 5% solution | Approximately 7.5 - 9.0 | [2] |

Applications in Biological Research

This compound buffers are integral to a multitude of laboratory techniques due to their ability to maintain pH and other beneficial properties.

-

Immunohistochemistry (IHC): It is widely used in heat-induced epitope retrieval (HIER) protocols to unmask antigens in formalin-fixed, paraffin-embedded tissues.[3][8] The heated citrate buffer helps to break protein cross-links formed during fixation, improving antibody binding and staining intensity.[3][9][10]

-

RNA/DNA Isolation: Citrate buffers are employed in RNA isolation procedures as they can help prevent base hydrolysis, thus protecting RNA integrity.[5][6][11][12]

-

Enzyme Assays: Maintaining a specific and stable pH is crucial for enzyme kinetics and stability. This compound buffers provide a reliable pH environment for a variety of enzymatic reactions.[1][10]

-

Protein Purification and Crystallization: It is used as a buffering agent in various steps of protein purification, including chromatography and dialysis, and also in protein crystallization protocols.[13]

-

Anticoagulation: Trisodium (B8492382) citrate is a common anticoagulant for blood collection and transfusion, where it chelates calcium ions, an essential component of the clotting cascade.[1][13]

-

Cell Culture: While less common than bicarbonate-based buffers for mammalian cell culture which requires a physiological pH around 7.2-7.4,[14][15] this compound can be a component in certain specialized media. For instance, in combination with iron, it has been shown to enhance monoclonal antibody production in CHO cell cultures.[16]

Experimental Protocols

Below are detailed methodologies for the preparation and use of this compound buffers in key applications.

Preparation of 10 mM this compound Buffer (pH 6.0) for Antigen Retrieval

This protocol is commonly used for heat-induced epitope retrieval in immunohistochemistry.[8][9]

Materials:

-

Trithis compound dihydrate (C₆H₅Na₃O₇·2H₂O, MW = 294.10 g/mol )

-

Deionized water

-

1 N HCl or 1 N NaOH for pH adjustment

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder and volumetric flask

Procedure:

-

Dissolve the trithis compound dihydrate in approximately 900 mL of deionized water in a beaker with a magnetic stir bar.

-

Once fully dissolved, adjust the pH to 6.0 using 1 N HCl.[9] Monitor the pH carefully with a calibrated pH meter.

-

Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1.0 L.

-

For some applications, 0.05% Tween 20 can be added to the final solution.[9]

-

Store the buffer at room temperature for up to 3 months or at 4°C for longer-term storage.[6][9]

Preparation of 0.1 M Citrate Buffer (pH 4.5) for Biochemical Assays

This buffer is suitable for various biochemical and pharmaceutical applications requiring a stable acidic pH.[10]

Materials:

-

Citric acid monohydrate (C₆H₈O₇·H₂O, MW = 210.14 g/mol )

-

Trithis compound dihydrate (C₆H₅Na₃O₇·2H₂O, MW = 294.10 g/mol )

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinders and a 1 L volumetric flask

Procedure:

-

To prepare a 0.1 M citrate buffer, you will mix a solution of 0.1 M citric acid with a solution of 0.1 M this compound.

-

Prepare 0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in deionized water and bring the final volume to 1 L.

-

Prepare 0.1 M this compound Solution: Dissolve 29.41 g of trithis compound dihydrate in deionized water and bring the final volume to 1 L.

-

To achieve a pH of 4.5, mix the two solutions in the appropriate ratio. A common starting point is to mix approximately 33 ml of 0.1 M this compound solution with 67 ml of 0.1 M citric acid solution for every 100 ml of buffer.

-

Continuously monitor the pH with a calibrated pH meter and adjust the volumes of the acid and conjugate base solutions until the desired pH of 4.5 is reached.

-

The final buffer can be sterilized by filtration through a 0.22 µm filter.[10]

Mandatory Visualizations

The following diagrams illustrate common experimental workflows where this compound buffers are employed.

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]

- 6. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. bosterbio.com [bosterbio.com]

- 9. antibodiesinc.com [antibodiesinc.com]

- 10. biochemazone.com [biochemazone.com]

- 11. biocompare.com [biocompare.com]

- 12. Citrate Buffer recipe - Sharebiology [sharebiology.com]

- 13. This compound / Citric acid Buffer protocol [diagnopal.ca]

- 14. scientificbio.com [scientificbio.com]

- 15. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]

- 16. Role of iron and this compound in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Sodium Citrate as an Anticoagulant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium citrate (B86180) is a widely utilized anticoagulant, essential for various medical and laboratory procedures, including blood transfusions, apheresis, and coagulation testing. Its efficacy lies in its ability to disrupt the physiological cascade of blood clotting. This technical guide provides an in-depth exploration of the core mechanism of action of sodium citrate, supported by experimental protocols and quantitative data.

The Coagulation Cascade and the Pivotal Role of Calcium

Blood coagulation is a complex physiological process involving a series of enzymatic reactions, collectively known as the coagulation cascade, culminating in the formation of a stable fibrin (B1330869) clot. This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. A critical component for the propagation of this cascade is the calcium ion (Ca²⁺).

Calcium ions act as a vital cofactor at multiple stages of the coagulation cascade.[1] They are indispensable for the activation of several key clotting factors, including Factor II (Prothrombin), Factor VII, Factor IX, and Factor X.[1] Calcium facilitates the binding of these factors to phospholipid surfaces, a crucial step for their enzymatic activity. Furthermore, calcium is essential for platelet adhesion to the site of vascular injury.[1]

Mechanism of Action of this compound

The anticoagulant effect of this compound is primarily attributed to its ability to chelate, or bind, to free calcium ions in the blood.[2][3][4] Citrate ions (C₆H₅O₇³⁻) form a complex with calcium ions, effectively reducing the concentration of ionized calcium available to participate in the coagulation cascade.[5] This sequestration of calcium inhibits the activation of calcium-dependent clotting factors, thereby preventing the formation of a fibrin clot and maintaining the blood in a liquid state.[2][4][6]

The following diagram illustrates the inhibitory effect of this compound on the coagulation cascade.

Quantitative Data on the Anticoagulant Effect of this compound

The anticoagulant efficacy of this compound is concentration-dependent. Different concentrations of this compound are used for various applications, with 3.2% (0.109 M) and 3.8% (0.129 M) being the most common for coagulation testing. The choice of concentration can influence the results of coagulation assays such as Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT).

| Parameter | 3.2% this compound | 3.8% this compound | Key Observations | Reference |

| Prothrombin Time (PT) | Shorter | Longer | PT is typically longer in 3.8% citrate tubes because the higher citrate concentration binds more of the added calcium in the assay, making less available for clot formation. | [6] |

| International Normalized Ratio (INR) | Lower | Higher | INR values can be significantly higher with 3.8% citrate, which has implications for monitoring oral anticoagulant therapy. | [7] |

| Activated Partial Thromboplastin Time (aPTT) | Shorter | Longer | Similar to PT, aPTT is generally longer with 3.8% citrate. The effect can be reagent-dependent. | [7][8] |

| Factor V and VIII activity | Higher | Lower | Artificially elevated factor V and VIII activity has been observed at lower citrate concentrations. | [9] |

Experimental Protocols

The anticoagulant properties of this compound can be demonstrated and quantified using standard coagulation assays. Below are generalized protocols for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) tests.

Prothrombin Time (PT) Assay

The PT test evaluates the extrinsic and common pathways of the coagulation cascade.

Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.

Materials:

-

Blood collection tubes containing 3.2% or 3.8% buffered this compound.

-

Centrifuge.

-

Water bath or heat block at 37°C.

-

Coagulometer or stopwatch.

-

Test tubes (12 x 75 mm).

-

Micropipettes.

-

Patient or control plasma.

-

PT reagent (containing thromboplastin and calcium chloride).

Procedure:

-

Blood Collection: Collect whole blood in a this compound tube in a 9:1 blood-to-anticoagulant ratio. Mix gently by inversion.

-

Plasma Preparation: Centrifuge the blood sample at 2,500 x g for 15 minutes to obtain platelet-poor plasma.

-

Incubation: Pipette 100 µL of the plasma into a test tube and incubate at 37°C for 1-2 minutes.

-

Test Initiation: Add 200 µL of pre-warmed PT reagent to the plasma and simultaneously start the timer.

-

Clot Detection: Record the time in seconds for the formation of a visible clot.

The following diagram outlines the experimental workflow for a PT assay.

References

- 1. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]

- 2. idexx.com [idexx.com]

- 3. vitroscient.com [vitroscient.com]

- 4. fritsmafactor.com [fritsmafactor.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. Effect of 3.2% vs 3.8% this compound concentration on routine coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. precisionbiologic.com [precisionbiologic.com]

An In-depth Technical Guide to the Chemical Properties of Sodium Citrate for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Sodium citrate (B86180), the sodium salt of citric acid, is a versatile and indispensable chemical compound in a vast array of laboratory procedures and drug development processes. Its utility stems from a unique combination of chemical properties, including its capacity as a buffering agent, a chelating agent, and an anticoagulant. This technical guide provides an in-depth exploration of these properties, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Core Chemical and Physical Properties

Sodium citrate, most commonly available as trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O), is a white, crystalline powder that is highly soluble in water and practically insoluble in ethanol.[1][2][3] Its aqueous solutions are slightly alkaline, with a pH typically ranging from 7.5 to 9.0.[4][5]

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | Na₃C₆H₅O₇ (anhydrous) Na₃C₆H₅O₇·2H₂O (dihydrate) | [4][6] |

| Molecular Weight | 258.07 g/mol (anhydrous) 294.10 g/mol (dihydrate) | [7] |

| Appearance | White crystalline powder or granules | [2][4] |

| Solubility in Water | ~425 g/L at 25°C (anhydrous) 770 mg/ml at 25°C (dihydrate) | [4][8] |

| Solubility in Ethanol | Insoluble/Practically Insoluble | [1][4] |

| pKa Values of Citric Acid | pKa1: 3.13 pKa2: 4.76 pKa3: 6.40 | [8][9][10] |

| pH of 1% solution | Approximately 7.0 to 9.0 | [6] |

| Melting Point | Decomposes above 300°C | [2] |

Buffering Action

This compound is a key component in the preparation of citrate buffer, which is effective in the pH range of 3.0 to 6.2.[10] The buffering capacity is a result of the equilibrium between citric acid and its conjugate base, the citrate ion. Citric acid is a triprotic acid, meaning it can donate three protons, which accounts for its three pKa values.[8][10] This property makes citrate buffers valuable in various biochemical and pharmaceutical applications where maintaining a stable pH is critical, such as in enzyme assays, protein crystallization, and drug formulations to enhance stability.[11][12]

Caption: Dissociation equilibria of citric acid.

Chelating Properties and Anticoagulation

One of the most significant properties of this compound in a laboratory setting is its ability to act as a chelating agent, particularly for divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[4][13] The citrate ion can form stable complexes with these metal ions, effectively sequestering them and preventing them from participating in other reactions.[14]

This chelating ability is the basis for its widespread use as an anticoagulant for in vitro blood collection and analysis.[15][16][17] The blood coagulation cascade is a complex series of enzymatic reactions that are critically dependent on the presence of calcium ions as a cofactor.[18] By chelating the calcium ions in a blood sample, this compound prevents the activation of coagulation factors, thereby inhibiting the formation of a blood clot.[14][15] This makes it the anticoagulant of choice for a variety of hematological and coagulation studies.[15][17]

Caption: Chelation of calcium ions by this compound.

Role in Drug Development and Formulation

In the pharmaceutical industry, this compound serves multiple functions. It is used as a buffering agent to maintain the pH of liquid formulations, which is crucial for the stability and efficacy of active pharmaceutical ingredients (APIs).[7][12] Its ability to sequester metal ions also helps to prevent the degradation of drugs that are susceptible to metal-catalyzed oxidation.[16] Furthermore, this compound can be used as an emulsifying agent and to improve the solubility of certain drugs.[12][19] In effervescent tablet formulations, anhydrous this compound is a common ingredient.[20]

Applications in Nanoparticle Synthesis

This compound also plays a crucial role in the synthesis of various metallic nanoparticles, such as gold and silver.[21][22] In these syntheses, it often acts as both a reducing agent and a stabilizing agent.[22][23] The citrate ions reduce the metal salt to form nanoparticles and then adsorb onto the surface of the newly formed particles, preventing them from aggregating and controlling their size and shape.[23]

Caption: Citrate-mediated synthesis of gold nanoparticles.

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound Buffer (pH 5.0)

Materials:

-

Citric acid monohydrate (M.W. 210.14 g/mol )

-

Trithis compound dihydrate (M.W. 294.10 g/mol )

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

1 M HCl and 1 M NaOH for pH adjustment

Methodology:

-

Prepare Stock Solutions:

-

Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in distilled water and bring the final volume to 100 mL.

-

Solution B (0.1 M Trithis compound): Dissolve 2.94 g of trithis compound dihydrate in distilled water and bring the final volume to 100 mL.

-

-

Mix Stock Solutions:

-

In a beaker, combine approximately 20.5 mL of Solution A and 29.5 mL of Solution B.

-

-

Adjust pH:

-

Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

While stirring, monitor the pH. If the pH is above 5.0, add 1 M HCl dropwise until the desired pH is reached. If the pH is below 5.0, add 1 M NaOH dropwise.

-

-

Final Volume:

-

Once the desired pH of 5.0 is achieved, transfer the solution to a 100 mL graduated cylinder and add distilled water to bring the final volume to 100 mL.

-

-

Storage:

-

Store the buffer solution at room temperature for up to 3 months or at 4°C for longer-term storage.[24]

-

Protocol 2: Use of this compound as an Anticoagulant for Blood Collection

Materials:

-

Vacuum blood collection tubes containing 3.2% (0.109 M) or 3.8% (0.129 M) buffered this compound solution. The standard ratio is 1 part anticoagulant to 9 parts blood.

-

Phlebotomy equipment (needle, holder, etc.)

Methodology:

-

Tube Selection: Select the appropriate light blue-top vacuum tube containing the correct concentration of this compound for the intended coagulation test.[15] 3.2% is the most commonly recommended concentration.[17]

-

Blood Collection:

-

Perform venipuncture according to standard phlebotomy procedures.

-

Allow the vacuum tube to fill completely to ensure the correct 1:9 ratio of anticoagulant to blood. An underfilled tube will result in an excess of citrate, which can lead to inaccurate test results.

-

-

Mixing:

-

Immediately after collection, gently invert the tube 3 to 4 times to ensure thorough mixing of the blood with the this compound anticoagulant. Avoid vigorous shaking to prevent hemolysis.

-

-

Processing:

-

The anticoagulated whole blood can then be centrifuged to separate the plasma for coagulation testing. Follow the specific protocol for the intended assay regarding centrifugation speed and time.

-

Stability and Storage

This compound is a stable material, especially in its solid form.[20] It should be stored in a cool, dry place in a well-sealed container to prevent moisture absorption, as it is slightly deliquescent.[7][20] Aqueous solutions of this compound can be sterilized by autoclaving.[20] However, non-sterile dilute solutions may be susceptible to microbial growth if stored at room temperature for extended periods.[8] For long-term storage, refrigeration at 2-8°C is recommended.[8][25] It is also advisable to store this compound solutions in opaque or amber-colored containers to protect them from light.[25]

References

- 1. himedialabs.com [himedialabs.com]

- 2. This compound: Formula, Uses & Properties Explained [vedantu.com]

- 3. Trithis compound | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. atamankimya.com [atamankimya.com]

- 6. chemiis.com [chemiis.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]

- 11. This compound / Citric acid Buffer protocol [diagnopal.ca]

- 12. This compound | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 13. mdpi.com [mdpi.com]

- 14. Understanding the Role of this compound as a Chelator in Chemical Reactions [thinkdochemicals.com]

- 15. needle.tube [needle.tube]

- 16. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 17. This compound anticoagulant used in coagulation testing and erythrocyte sedimentation rate determination [vacutaineradditives.com]

- 18. drugs.com [drugs.com]

- 19. mirecainternational.com [mirecainternational.com]

- 20. This compound - CD Formulation [formulationbio.com]

- 21. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 22. researchgate.net [researchgate.net]

- 23. The role of tannic acid and this compound in the synthesis of silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Making Citrate Buffers Protocol - Google 文档 [docs.google.com]

- 25. Storage Requirements for this compound Used in Phlebotomy and Clinical Diagnostic Labs [needle.tube]

A Technical Guide to Trisodium Citrate Dihydrate and Anhydrous for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Trisodium (B8492382) citrate (B86180), a sodium salt of citric acid, is a versatile excipient and reagent widely employed in research and pharmaceutical development. It is commercially available in two common forms: trisodium citrate dihydrate and trithis compound anhydrous. The choice between these two forms is critical and depends on the specific requirements of the application, particularly concerning water content and chemical stability. This guide provides an in-depth comparison of their properties, outlines key research applications with detailed protocols, and presents visual workflows to aid in experimental design.

Core Differences and Physicochemical Properties

The fundamental distinction between the two forms lies in the presence of water of crystallization. Trithis compound dihydrate contains two water molecules per molecule of trithis compound, whereas the anhydrous form is devoid of crystal water.[1][2] This seemingly minor difference has significant implications for their use in various formulations and reactions.

Trithis compound dihydrate is produced by the complete neutralization of citric acid with a high-purity sodium source, followed by crystallization.[3] The anhydrous form is subsequently manufactured from the dihydrate by removing the water molecules through a controlled process that preserves the crystal structure, resulting in a porous matrix.[4][5][6] This porous nature allows the anhydrous form to act as a carrier for other substances.[4][5]

Key Physicochemical Properties

A summary of the key quantitative data for both forms is presented below for easy comparison.

| Property | Trithis compound Dihydrate | Trithis compound Anhydrous | Source(s) |

| Chemical Formula | C₆H₅Na₃O₇ · 2H₂O | C₆H₅Na₃O₇ | [1][7] |

| Molecular Weight | 294.10 g/mol | 258.07 g/mol | [7][8][9] |

| CAS Number | 6132-04-3 | 68-04-2 | [7][9] |

| Appearance | White granular crystals or crystalline powder | White granular crystals or crystalline powder | [3][4] |

| Solubility in Water | Freely soluble | Freely soluble | [3][4] |

| Solubility in Ethanol (B145695) (96%) | Practically insoluble | Practically insoluble | [3][4] |

| Hygroscopicity | Slightly deliquescent in moist air | Can absorb surplus water from moisture-sensitive formulations | [5][8] |

| Stability | Chemically stable at room temperature | Chemically stable at room temperature | [3][4] |

| pH (5% aqueous solution) | 7.6 - 8.6 | Not specified, but acts as a buffer | [8] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the production of trithis compound dihydrate and its subsequent conversion to the anhydrous form.

Applications in Research and Drug Development

Both forms of trithis compound are utilized for their buffering, sequestering (chelating), and emulsifying properties.[3][10] However, the anhydrous form is particularly advantageous in moisture-sensitive applications.[2][4]

-

Drug Formulation: In pharmaceutical formulations, trithis compound acts as a pH buffer and stabilizer, enhancing the bioavailability of active ingredients.[2] The anhydrous form is preferred for dry blends, effervescent tablets, and powders to prevent clumping and improve shelf life.[2][4][11]

-

Anticoagulation: Trithis compound is a widely used anticoagulant for blood preservation.[8][12] It functions by chelating calcium ions, which are essential for the blood clotting cascade.[2][12]

-

Nanoparticle Synthesis: It serves as both a reducing agent and a capping agent in the synthesis of gold and silver nanoparticles.[13][14][15] The citrate ions reduce the metal salt to form nanoparticles and then adsorb onto the surface, preventing aggregation.[13]

-

Nucleic Acid Isolation: Trithis compound is a component of the wash buffer in protocols for isolating DNA from samples processed with TRI Reagent® (or similar phenol-guanidinium thiocyanate (B1210189) solutions).[16][17]

Experimental Protocols

Synthesis of Gold Nanoparticles (Citrate Reduction Method)

This protocol is adapted from the well-established Turkevich method for synthesizing gold nanoparticles. Trithis compound dihydrate is commonly used in this procedure.[13]

Materials:

-

Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)

-

Trithis compound dihydrate solution (1% w/v, freshly prepared)

-

Deionized water

-

Glassware (Erlenmeyer flask, beaker), rinsed with pure water

-

Stirring hot plate and magnetic stir bar

Methodology:

-

Add 20 mL of 1.0 mM HAuCl₄ solution to a 50 mL Erlenmeyer flask with a magnetic stir bar.

-

Place the flask on a stirring hot plate and bring the solution to a rolling boil.[13]

-

While the solution is boiling and rapidly stirring, quickly add 2 mL of the 1% trithis compound dihydrate solution.[13]

-

The solution will undergo a color change from yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.[13]

-

Continue heating and stirring for approximately 10 minutes, or until the color is stable.[13]

-

Remove the flask from the heat and allow it to cool to room temperature. The gold nanoparticle suspension is now ready for characterization and use.

Experimental Workflow: Gold Nanoparticle Synthesis

DNA Isolation from TRI Reagent® Interphase/Phenol (B47542) Phase

This protocol outlines the steps for precipitating and washing DNA from the interphase and organic phase remaining after RNA extraction using TRI Reagent® or a similar reagent. Trithis compound is a key component of the wash buffer.

Materials:

-

Phenol phase and interphase from TRI Reagent® RNA extraction

-

Ethanol (100%)

-

DNA Wash Solution: 0.1 M Trithis compound in 10% Ethanol (no pH adjustment needed)[16]

-

75% Ethanol

-

8 mM NaOH for solubilization

-

Microcentrifuge and tubes

Methodology:

-

DNA Precipitation: Remove any remaining aqueous phase from the interphase/organic phase. Add 0.3 mL of 100% ethanol per 1 mL of TRI Reagent® used initially. Mix by inversion and let stand at room temperature for 2-3 minutes.[16]

-

Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.[16]

-

DNA Wash (Citrate): Remove the supernatant. Wash the DNA pellet by adding 1 mL of the 0.1 M trithis compound in 10% ethanol solution.

-

Let the sample stand for 30 minutes at room temperature with periodic mixing. This step is crucial for removing phenol from the DNA.

-

Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step for large DNA pellets (>200 µg).

-

DNA Wash (Ethanol): Resuspend the DNA pellet in 1.5-2 mL of 75% ethanol. Let it stand for 10-20 minutes at room temperature.

-

Centrifuge at 2,000 x g for 5 minutes at 4°C.

-

Solubilization: Carefully remove the ethanol supernatant. Briefly air-dry the DNA pellet for 3-5 minutes. Do not over-dry.

-

Dissolve the DNA pellet in an appropriate volume of 8 mM NaOH to achieve the desired concentration (e.g., 0.2-0.3 µg/µL).[16] Pass the solution through a pipette repeatedly to ensure full solubilization.

Experimental Workflow: DNA Isolation Post-RNA Extraction

Conclusion

The selection of trithis compound dihydrate versus its anhydrous counterpart is a critical decision in experimental design and formulation development.

-

Trithis compound Dihydrate is a cost-effective and commonly used reagent suitable for most aqueous applications where the presence of water is not detrimental, such as preparing buffer solutions and in many nanoparticle synthesis protocols.[3][13]

-

Trithis compound Anhydrous is the superior choice for moisture-sensitive applications, including the formulation of dry powders, effervescent tablets, and other solid dosage forms where stability and a long shelf life are paramount.[2][11] Its ability to absorb excess moisture can be a distinct advantage in protecting active pharmaceutical ingredients from degradation.[4]

For researchers, understanding these fundamental differences ensures the selection of the appropriate reagent, leading to more robust, reproducible, and stable results in their scientific endeavors.

References

- 1. Trithis compound Dihydrate: Understanding This Common this compound - Kands [kandschemical.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. gtspfood.com [gtspfood.com]

- 4. Trithis compound Anhydrous | Citrics | ACIDULANTS [jungbunzlauer.com]

- 5. atamankimya.com [atamankimya.com]

- 6. daffodilpharma.wordpress.com [daffodilpharma.wordpress.com]

- 7. acrossbiotech.com [acrossbiotech.com]

- 8. Trithis compound dihydrate | 6132-04-3 [chemicalbook.com]

- 9. Trithis compound Dihydrate [mooben.com]

- 10. This compound ANHYDROUS - Pallas Life science [pallaslifescience.com]

- 11. drugs.com [drugs.com]

- 12. echemi.com [echemi.com]

- 13. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 14. mdpi.com [mdpi.com]

- 15. ukessays.com [ukessays.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. researchgate.net [researchgate.net]

Unveiling the In Vitro Chelating Properties of Sodium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium citrate (B86180), a sodium salt of citric acid, is a widely utilized compound in the pharmaceutical and biomedical fields, primarily known for its anticoagulant properties. This technical guide delves into the core of its functionality: the chelation of metal ions in vitro. A comprehensive understanding of these properties is paramount for its effective application in research, diagnostics, and therapeutic development. This document provides an in-depth exploration of the mechanisms of citrate chelation, quantitative data on its binding affinities, detailed experimental protocols for its characterization, and its influence on cellular signaling pathways.

Introduction: The Chemical Basis of Citrate's Chelating Action

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. The ligand, in this case, the citrate anion, is referred to as a chelator or chelating agent. Sodium citrate, in an aqueous solution, dissociates to yield sodium ions (Na+) and citrate ions (C₆H₅O₇³⁻)[1]. The citrate anion, with its three carboxyl groups and one hydroxyl group, acts as a multidentate ligand, capable of forming stable complexes with various metal ions.[2] This ability to sequester metal ions is fundamental to its biological and pharmaceutical applications.

The primary mechanism of action for this compound as a chelating agent revolves around its ability to bind with divalent and trivalent metal cations, effectively removing them from solution and preventing their participation in other reactions.[1][2] A classic example is its use as an anticoagulant, where it chelates calcium ions (Ca²⁺), a critical cofactor in the blood coagulation cascade, thereby preventing clot formation.[1]

dot

References

The Guardian of Structure: Sodium Citrate's Crucial Role in Preventing Protein Degradation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science and therapeutic development, maintaining the structural integrity and stability of proteins is paramount. Protein degradation, a process that compromises the native conformation and function of these vital macromolecules, poses a significant challenge in research, diagnostics, and the formulation of protein-based drugs. This in-depth technical guide explores the multifaceted role of sodium citrate (B86180) as a powerful tool in the prevention of protein degradation. Through its unique physicochemical properties, sodium citrate offers a robust defense against the various stressors that can lead to the aggregation, unfolding, and ultimate loss of function of proteins. This document will delve into the mechanisms of action, provide detailed experimental protocols for assessing its efficacy, present quantitative data on its stabilizing effects, and visualize the complex signaling pathways involved in protein quality control.

Mechanisms of Action: How this compound Protects Proteins

This compound's efficacy in preventing protein degradation stems from a combination of mechanisms that collectively contribute to a more stable protein environment. These mechanisms are not mutually exclusive and often work in concert to preserve the native protein structure.

-

Buffering Agent: One of the primary functions of this compound is to act as a buffering agent, maintaining a stable pH in solution.[1] Proteins are highly sensitive to pH fluctuations, which can alter the ionization state of their amino acid residues, leading to conformational changes and subsequent aggregation or degradation. By resisting changes in pH, this compound ensures that the protein remains in an environment conducive to its native, functional state.[1]

-

Chelating Agent: this compound is an effective chelating agent, meaning it can bind to and sequester metal ions.[2] Certain metal ions, such as copper and iron, can catalyze oxidative reactions that damage proteins, leading to fragmentation and aggregation. By chelating these metal ions, this compound mitigates oxidative stress and protects the protein from this degradation pathway.[2]

-

Modulation of Protein-Protein Interactions: Citrate ions can interact with the surface of proteins, influencing protein-protein interactions.[3] By binding to positively charged patches on the protein surface, citrate can reduce electrostatic attractions between protein molecules that might otherwise lead to aggregation.[3] It can also influence the hydration shell around the protein, promoting a more stable and soluble state.

-

Colloidal Stability: this compound contributes to the overall colloidal stability of protein solutions. It can increase the net charge of proteins and strengthen repulsive forces between them, thereby preventing them from associating and forming aggregates.[1] This effect is particularly crucial in high-concentration protein formulations, where the risk of aggregation is significantly higher.

Quantitative Data on the Stabilizing Effect of this compound

The stabilizing effect of this compound on various proteins has been quantified using a range of biophysical techniques. The following tables summarize key quantitative data from studies investigating the impact of this compound on protein stability.

Table 1: Effect of this compound on the Thermal Stability of Monoclonal Antibodies (mAbs)

| Monoclonal Antibody | Buffer System | This compound Concentration (mM) | Melting Temperature (Tm) (°C) | Change in Tm (°C) | Reference |

| Anti-streptavidin IgG1 | Sodium Acetate | 0 | 70.2 | - | [4] |

| This compound | 10 | 68.5 | -1.7 | [4] | |

| Anti-CD20 mAb-T | Sodium Acetate (pH 4.6) | 0 | 72.1 | - | [4] |

| This compound (pH 4.6) | 10 | 70.8 | -1.3 | [4] |

Table 2: Influence of Citrate Concentration on Protein Interaction Parameter (kD) and Opalescence of a Monoclonal Antibody (mAb1)

| Citrate Concentration (mM) | kD (mL/g) | Opalescence (Arbitrary Units) | Reference |

| 5 | -28 | High | [1] |

| 10 | -20 | Medium | [1] |

| 20 | -10 | Low | [1] |

| 50 | 0 | Very Low | [1] |

Table 3: Thermodynamic Parameters of Protein Unfolding in the Presence of this compound

| Protein | Denaturant | This compound Concentration (mM) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Chymotrypsin | Urea | 0 | 18.15 | - | - | [5] |

| Urea | (Not specified) | 35.0 (DSC) | - | - | [5] | |

| Lysozyme | Guanidine HCl | 0 | 37.18 | - | - | [5] |

| (Not specified) | 0 | 46.0 (CD) | - | - | [5] |

Detailed Experimental Protocols

To rigorously assess the role of this compound in preventing protein degradation, a combination of biophysical and biochemical techniques is employed. The following are detailed methodologies for key experiments.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To visually assess protein fragmentation and aggregation.

Materials:

-

Protein sample

-

This compound buffer (various concentrations)

-

Control buffer (without this compound)

-

Laemmli sample buffer (2X) containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT)

-

Polyacrylamide gels (appropriate percentage for the target protein's molecular weight)

-

SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)

-

Molecular weight markers

-

Coomassie Brilliant Blue or silver stain

-

Destaining solution

-

Heating block or water bath

-

Electrophoresis apparatus and power supply

Procedure:

-

Sample Preparation:

-

Prepare protein samples at a known concentration in both the control buffer and various concentrations of this compound buffer.

-

Incubate the samples under stress conditions (e.g., elevated temperature for a defined period) to induce degradation.

-

Mix equal volumes of the protein samples with 2X Laemmli sample buffer.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Centrifuge the samples briefly to pellet any insoluble material.[6]

-

-

Gel Electrophoresis:

-

Assemble the electrophoresis apparatus with the polyacrylamide gel.

-

Fill the inner and outer chambers with SDS-PAGE running buffer.

-

Load the prepared protein samples and molecular weight markers into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[6]

-

-

Staining and Destaining:

-

Carefully remove the gel from the cassette.

-

Stain the gel with Coomassie Brilliant Blue for at least 1 hour or with a silver stain for higher sensitivity.

-

Destain the gel with the appropriate destaining solution until the protein bands are clearly visible against a clear background.

-

-

Analysis:

-

Visualize the gel on a light box or using an imaging system.

-

Compare the band patterns of the samples incubated with and without this compound. Look for the appearance of lower molecular weight bands (fragmentation) or high molecular weight aggregates that remain at the top of the gel.

-

Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of protein particles in solution and detect the formation of aggregates.

Materials:

-

Protein sample

-

This compound buffer (various concentrations)

-

Control buffer (without this compound)

-

DLS instrument

-

Low-volume cuvettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Sample Preparation:

-

Prepare protein samples at a suitable concentration (typically 0.1-1.0 mg/mL) in the control and this compound buffers.

-

Filter all samples and buffers through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any extraneous particles.[7]

-

Equilibrate the samples to the desired temperature in the DLS instrument's sample holder.

-

-

Data Acquisition:

-

Set the parameters on the DLS software, including the solvent viscosity and refractive index, and the measurement temperature.

-

Perform multiple measurements for each sample to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the correlation function to obtain the size distribution of the particles in the sample.

-

Compare the hydrodynamic radius (Rh) and polydispersity index (PDI) of the protein in the different buffer conditions. An increase in Rh and PDI indicates the formation of aggregates.

-

Monitor the size distribution over time to assess the kinetics of aggregation.[8]

-

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of the protein and detect conformational changes.

Materials:

-

Protein sample

-

This compound buffer (various concentrations)

-

Control buffer (without this compound)

-

CD spectropolarimeter

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation:

-

Prepare protein samples at a concentration of approximately 0.1-0.2 mg/mL in the control and this compound buffers.[9]

-

Ensure the buffer has low absorbance in the far-UV region (190-250 nm). Phosphate buffers are often a good choice.[9]

-

Record a baseline spectrum of each buffer in the quartz cuvette.

-

-

Data Acquisition:

-

Place the protein sample in the cuvette and record the CD spectrum in the far-UV region.

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline spectrum from the protein sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the resulting spectrum for characteristic secondary structure features (e.g., alpha-helices show negative bands at ~208 and ~222 nm, while beta-sheets show a negative band around 218 nm).[9]

-

Compare the spectra of the protein in different citrate concentrations to identify any significant changes in secondary structure.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of the protein by measuring its melting temperature (Tm).

Materials:

-

Protein sample

-

This compound buffer (various concentrations)

-

Control buffer (without this compound)

-

DSC instrument

-

Sample and reference pans

Procedure:

-

Sample Preparation:

-

Prepare protein samples at a concentration of 0.5-2.0 mg/mL in the control and this compound buffers.

-

Degas the samples and buffers to prevent the formation of bubbles during the temperature scan.

-

Accurately load a known volume of the protein sample into a sample pan and the corresponding buffer into a reference pan. Seal the pans.

-

-

Data Acquisition:

-

Place the sample and reference pans into the DSC instrument.

-

Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 1°C/min).

-

Run the temperature scan.[10]

-

-

Data Analysis:

-

The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.

-

The resulting thermogram will show a peak corresponding to the unfolding of the protein.

-

The temperature at the apex of this peak is the melting temperature (Tm).

-

Compare the Tm values of the protein in the presence and absence of this compound. A higher Tm indicates increased thermal stability.[11]

-

The area under the peak can be used to calculate the enthalpy of unfolding (ΔH).

-

Signaling Pathways and Experimental Workflows

The stability of the cellular proteome is maintained by a complex network of signaling pathways that recognize and respond to the presence of misfolded or aggregated proteins. This compound, by preventing protein degradation in vitro, can be seen as an external tool that helps maintain the native state, a role that is fulfilled by intricate cellular machinery in vivo. Understanding these pathways provides context for the importance of protein stability.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for the degradation of most intracellular proteins. Misfolded or damaged proteins are tagged with a chain of ubiquitin molecules, which targets them to the proteasome for degradation.

The Unfolded Protein Response (UPR)

The UPR is a stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Its goal is to restore ER homeostasis by reducing the protein load and increasing the folding capacity.

The Heat Shock Response (HSR)

The HSR is a cellular defense mechanism triggered by various stressors, including heat, that cause protein denaturation. It leads to the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to refold or clear damaged proteins.

Experimental Workflow for Screening Protein Stability

A systematic workflow is essential for evaluating the effectiveness of this compound and other excipients in a protein formulation.

Conclusion

This compound is a versatile and highly effective excipient for preventing protein degradation. Its multifaceted mechanisms of action, including pH buffering, metal ion chelation, and modulation of protein-protein interactions, make it an invaluable tool in the formulation of stable protein therapeutics and in various research applications. By employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can systematically evaluate and optimize the use of this compound to ensure the integrity, efficacy, and safety of their protein-based products. A thorough understanding of the underlying cellular pathways that manage protein quality control further underscores the critical importance of maintaining protein stability, a task for which this compound has proven to be an exceptional guardian.

References

- 1. This compound / Citric acid Buffer protocol [diagnopal.ca]

- 2. Screening of novel excipients for freeze-dried protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific-ion effects on the aggregation mechanisms and protein-protein interactions for anti-streptavidin immunoglobulin gamma-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. SDS-PAGE Protocol | Rockland [rockland.com]

- 7. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Differential scanning calorimetry [cureffi.org]

- 11. news-medical.net [news-medical.net]

Core Principles of Heat-Induced Epitope Retrieval (HIER) with Sodium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles and methodologies of Heat-Induced Epitope Retrieval (HIER) using sodium citrate (B86180) buffer. This technique is critical for successful immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissues.

Introduction: The Challenge of Epitope Masking in FFPE Tissues

Formalin fixation is the gold standard for preserving tissue morphology, making it an indispensable tool in pathology and research.[1][2] However, the chemical reactions initiated by formaldehyde, the active component of formalin, create significant challenges for immunohistochemical staining.[3][4] Formaldehyde induces the formation of methylene (B1212753) bridges, which cross-link proteins within the tissue.[1] This extensive cross-linking can mask the antigenic sites, or epitopes, that are the targets for antibody binding in IHC.[3][5] This "epitope masking" can lead to weak or false-negative staining results, compromising the diagnostic and research value of the IHC experiment.[3][6]

To counteract this, antigen retrieval methods are employed to unmask the epitopes and restore antigenicity.[3][7] The two primary methods are Proteolytic-Induced Epitope Retrieval (PIER) and Heat-Induced Epitope Retrieval (HIER).[5][7] HIER, the focus of this guide, has become the more widely used technique due to its effectiveness for a broad range of antigens and its ability to produce clean, intense staining.[7][8]

The Mechanism of Heat-Induced Epitope Retrieval with Sodium Citrate

The precise molecular mechanisms of HIER are not fully elucidated, but several theories are supported by experimental evidence. The process involves heating tissue sections in a buffer solution, with this compound at a pH of 6.0 being one of the most common and effective buffers.[3][9]

Reversal of Formalin-Induced Cross-links

The prevailing hypothesis is that the thermal energy supplied during HIER, in conjunction with the appropriate pH and ionic strength of the retrieval solution, breaks the methylene cross-links formed during formalin fixation.[1][9] This "unmasking" allows the protein to refold, at least partially, to its native conformation, thereby re-exposing the epitope for antibody binding.[1][9] The heat accelerates the hydrolysis of these cross-links, a process that is influenced by both temperature and the duration of heating.[1]

The Role of pH and Chelation

The pH of the retrieval solution is a critical factor in the success of HIER.[7][9] While some antigens are best retrieved in alkaline conditions (pH 8-10), many others show optimal retrieval in the acidic environment of a this compound buffer at pH 6.0.[3][7][10] It is hypothesized that the pH influences the conformation of the target protein and the breaking of specific cross-links.

Another theory suggests that HIER's effectiveness, particularly with chelating buffers like citrate and EDTA, is related to the removal of calcium ions from the sites of cross-links. Formalin fixation can lead to the formation of calcium complexes that contribute to epitope masking. Citrate, a known calcium chelator, may facilitate the disruption of these complexes, aiding in epitope unmasking.

The logical relationship of formalin fixation and HIER is illustrated in the following diagram:

Figure 1: Conceptual diagram of formalin fixation and subsequent heat-induced epitope retrieval.

Key Parameters for Optimal HIER with this compound

The success of HIER is highly dependent on the careful optimization of several key parameters. These include the composition and pH of the retrieval solution, the temperature and duration of heating, and the cooling process.

Buffer Composition and pH